"1-(1H-pyrrol-2-yl)propan-2-amine" chemical properties
"1-(1H-pyrrol-2-yl)propan-2-amine" chemical properties
An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: Properties, Synthesis, and Scientific Context
Abstract
This technical guide provides a comprehensive analysis of 1-(1H-pyrrol-2-yl)propan-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines a five-membered aromatic pyrrole ring with a chiral propylamine side chain, presenting a versatile scaffold for chemical library synthesis. While specific experimental data for this exact isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust overview of its physicochemical properties, spectroscopic characteristics, and chemical reactivity. We present a logical synthetic route, detailed protocols for characterization and safe handling, and explore the compound's potential within the broader context of drug discovery, where the pyrrole moiety is recognized as a privileged structure.[1][2] This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.
Molecular Overview and Physicochemical Properties
The structure of 1-(1H-pyrrol-2-yl)propan-2-amine is characterized by two key functional components: the pyrrole heterocycle and the primary amine of the side chain. Understanding the interplay of these groups is crucial to predicting the molecule's behavior.
The Pyrrole Scaffold
Pyrrole is a five-membered aromatic heterocycle.[3] Unlike more basic amines, the lone pair of electrons on the pyrrole nitrogen atom is delocalized to participate in the 6-π electron aromatic system. This delocalization renders the pyrrole nitrogen exceptionally non-basic (conjugate acid pKa of approximately -3.8).[3][4] Conversely, this aromatic stabilization makes the N-H proton moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases.[3]
The Propan-2-amine Sidechain
The propan-2-amine side chain introduces a primary aliphatic amine, which is the primary center of basicity for the molecule. Unlike the pyrrole nitrogen, the lone pair on this amine is localized and readily available to accept a proton. Primary amines are versatile nucleophiles and can participate in a wide range of chemical reactions, such as acylation, alkylation, and imine formation. Structurally, this side chain contains a chiral center at the second carbon, meaning the molecule can exist as (R) and (S) enantiomers.
Structural and Computed Properties
Detailed experimental data for 1-(1H-pyrrol-2-yl)propan-2-amine is sparse. The table below includes computed properties and data from its close structural isomer, 1-(1H-pyrrol-3-yl)propan-2-amine, for reference.
| Property | Value | Source |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-2-amine | - |
| Molecular Formula | C₇H₁₂N₂ | [5] |
| Molar Mass | 124.18 g/mol | [5] |
| Monoisotopic Mass | 124.100048391 Da | [5] |
| CAS Number | 128600-49-7 (for 3-yl isomer) | [5] |
| Canonical SMILES | CC(N)CC1=CC=CN1 | - |
| InChIKey | XMTHAWZPEGHZPK-UHFFFAOYSA-N (for 3-yl isomer) | [5] |
| Computed XLogP3 | 0.5 | [5] |
Physical Properties
| Property | Predicted/Analogous Value | Reference Compound/Source |
| Appearance | Colorless to yellow/brown liquid | General property of pyrroles/amines |
| Boiling Point | ~160 °C | Based on 2-Amino-2-methyl-1-propanol |
| Melting Point | ~ -2 °C | Based on 2-Amino-2-methyl-1-propanol |
| Density | ~0.97 g/cm³ | Based on 2-Amino-2-methyl-1-propanol |
| Solubility | Soluble in water, methanol, ethanol | General property of low MW amines |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
A logical and efficient method for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is through the reductive amination of the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one. This approach is widely used for amine synthesis due to its high yields and the availability of various reducing agents. The ketone precursor can be synthesized from pyrrole via Friedel-Crafts acylation or related methods.
Proposed Synthetic Protocol: Reductive Amination
Objective: To synthesize 1-(1H-pyrrol-2-yl)propan-2-amine from 1-(1H-pyrrol-2-yl)propan-2-one.
Causality: This two-step protocol first forms an imine intermediate (or its protonated iminium ion form) between the ketone and an ammonia source. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is chosen for its selectivity; it preferentially reduces the protonated iminium ion over the starting ketone, which minimizes side reactions and improves yield.
Materials:
-
1-(1H-pyrrol-2-yl)propan-2-one
-
Ammonium acetate (or ammonia in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in anhydrous methanol.
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, monitoring for any gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup (Quenching): Carefully quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2) to decompose any remaining NaBH₃CN. Stir for 1 hour.
-
Extraction (Base): Basify the aqueous solution with 1M NaOH to a pH of ~10-12. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine.
Purification and Validation Workflow
Crude product from the synthesis requires purification, typically via flash column chromatography, followed by rigorous validation to confirm its identity and purity.
Caption: Workflow for purification and validation of synthesized amine.
Spectroscopic and Analytical Characterization
The identity of 1-(1H-pyrrol-2-yl)propan-2-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted data based on its structure.
| Technique | Predicted Observations |
| ¹H NMR | Pyrrole Protons: 3 signals in the aromatic region (~6.0-6.8 ppm).[3] Aliphatic Protons: Signals for CH, CH₂, and CH₃ groups. The CH adjacent to the amine will be a multiplet. NH₂ Protons: A broad singlet, exchangeable with D₂O, typically between 1.5-3.5 ppm.[6][7] |
| ¹³C NMR | Pyrrole Carbons: 3 signals in the aromatic region (~105-120 ppm). Aliphatic Carbons: 3 signals in the upfield region (~15-50 ppm). The carbon bonded to the nitrogen (C-N) will be in the 40-50 ppm range. |
| IR Spectroscopy | N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands around 3300-3400 cm⁻¹.[6][7][8] N-H Bend (Primary Amine): A band around 1580-1650 cm⁻¹.[8] C-H Stretch: Aliphatic (~2850-2960 cm⁻¹) and Aromatic (~3100 cm⁻¹). C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[8] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 124. Major Fragment: A prominent peak at m/z = 44 resulting from α-cleavage, yielding the [CH(NH₂)CH₃]⁺ fragment.[6][7] |
Reactivity, Stability, and Handling
Chemical Reactivity
-
Basicity: The primary amine on the side chain is the main basic center and will readily react with acids to form ammonium salts.
-
Acidity: The N-H proton of the pyrrole ring can be removed by strong bases like sodium hydride or organolithium reagents.[3]
-
Nucleophilicity: The primary amine is a potent nucleophile, reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.
-
Pyrrole Ring Reactivity: The pyrrole ring is susceptible to electrophilic substitution, although its reactivity can be influenced by protonation of the side-chain amine under acidic conditions.
Stability and Storage
Pyrroles and aliphatic amines can be sensitive to air and light, often darkening over time due to oxidative polymerization.[9] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place such as a refrigerator.[9][10]
Safety and Handling (EHS)
Disclaimer: This information is based on analogous compounds. A specific Safety Data Sheet (SDS) should be consulted if available.
Primary Hazards:
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H227: Combustible liquid.
-
H402: Harmful to aquatic life.
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[9]
-
Dispensing: Use caution when dispensing. Avoid creating aerosols. Ensure all containers are properly labeled.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]
-
Waste Disposal: Dispose of chemical waste in a properly labeled container according to institutional and local regulations.
First Aid Measures: [11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Caption: Logic diagram for emergency first aid response to exposure.
Context in Drug Discovery and Research
The Pyrrole Moiety as a Privileged Scaffold
The pyrrole ring is a fundamental component in a vast number of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][12]
Potential Applications and Future Directions
1-(1H-pyrrol-2-yl)propan-2-amine serves as a valuable building block for generating novel chemical entities. The primary amine provides a convenient handle for derivatization, allowing for the exploration of chemical space through techniques like amide coupling, reductive amination, or urea/thiourea formation. Given the prevalence of pyrrole-containing compounds with central nervous system (CNS) activity, this scaffold could be explored for developing agents targeting neurological disorders.[13] Furthermore, its structural similarity to components of known antibacterial agents suggests potential in the development of new anti-infectives.[1][14] The synthesis of a library of derivatives from this core structure, followed by high-throughput screening, represents a promising strategy for identifying new bioactive lead compounds.[2]
References
-
PubChem. (n.d.). 1-(1H-pyrrol-3-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
González-Lainez, M., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of Organic Chemistry, 78(14), 7324–7329. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(1-methyl-1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine. Retrieved from [Link]
-
Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16999. Retrieved from [Link]
-
Foks, H., et al. (1993). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][5][9]thiazine. Acta Poloniae Pharmaceutica, 50(4-5), 323–328. Retrieved from [Link]
-
Kumar, D., et al. (2022). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 24(1), 1-6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(15), 4991. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. 1-(1H-pyrrol-3-yl)propan-2-amine | C7H12N2 | CID 13437356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. brieflands.com [brieflands.com]
- 13. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations [mdpi.com]
